4-Hydroxytoremifene
Description
Propriétés
IUPAC Name |
4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043030 | |
| Record name | 4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110503-62-3 | |
| Record name | 4-Hydroxytoremifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110503-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytoremifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxytoremifene: An In-depth Technical Guide on Estrogen Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytoremifene is a key active metabolite of toremifene (B109984), a selective estrogen receptor modulator (SERM) utilized in the treatment of estrogen receptor-positive breast cancer. Its therapeutic efficacy is intrinsically linked to its interaction with estrogen receptors alpha (ERα) and beta (ERβ). This technical guide provides a comprehensive analysis of the binding affinity and kinetics of this compound to these receptors, offering detailed experimental protocols and visual representations of the underlying molecular interactions.
Quantitative Analysis of Estrogen Receptor Binding Affinity
The binding affinity of this compound and its parent compound, toremifene, to estrogen receptors has been a subject of significant research. This compound demonstrates a notably higher binding affinity for the estrogen receptor compared to toremifene itself[1][2]. The following tables summarize the available quantitative data, providing a comparative perspective with estradiol, the natural ligand for estrogen receptors.
Table 1: Competitive Binding Affinities of Toremifene and its Metabolites to Rat Uterine Estrogen Receptor
| Compound | Relative Binding Affinity (RBA, %) (Estradiol = 100%) |
| Estradiol | 100 |
| Toremifene | 2.7 |
| This compound | 105 |
| N-desmethyltoremifene | 1.8 |
| Deaminohydroxytoremifene | 0.6 |
Data sourced from studies on rat uterine cytosol, which contains a mixture of ERα and ERβ.
Table 2: Dissociation Constants (Kd) for Toremifene and Metabolites from Rat Uterine Estrogen Receptor
| Compound | Dissociation Constant (Kd) (nM) |
| Estradiol | 0.14 |
| Toremifene | 5.2 |
| This compound | 0.17 |
| N-desmethyltoremifene | 7.8 |
| Deaminohydroxytoremifene | 23.3 |
Lower Kd values indicate higher binding affinity.
Due to the structural similarity between this compound and the well-studied tamoxifen (B1202) metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), data for 4-OHT is often used as a surrogate to infer the behavior of this compound. 4-OHT is known to bind to the estrogen receptor with an affinity equal to or greater than that of estradiol[3].
Estrogen Receptor Signaling Pathway
The mechanism of action of this compound involves its competitive binding to estrogen receptors, primarily ERα and ERβ. This interaction prevents the binding of estradiol, the natural estrogen, and modulates the transcriptional activity of estrogen-responsive genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Toremifene to 4-Hydroxytoremifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of toremifene (B109984), with a specific focus on its conversion to the active metabolite, 4-hydroxytoremifene. The document details the enzymatic pathways, experimental protocols for studying this biotransformation, and available quantitative data.
Introduction
Toremifene is a selective estrogen receptor modulator (SERM) utilized in the treatment of advanced breast cancer in postmenopausal women. Its pharmacological activity is, in part, attributed to its metabolites, among which this compound is of significant interest due to its potent antiestrogenic effects. Understanding the in vitro metabolism of toremifene is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.
The primary route of toremifene metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This guide focuses on the 4-hydroxylation pathway, a key activation step in the biotransformation of toremifene.
Enzymatic Pathways of Toremifene 4-Hydroxylation
The conversion of toremifene to this compound is primarily mediated by the cytochrome P450 3A subfamily, with CYP3A4 being the major contributing enzyme in human liver microsomes. This is a key distinction from the structurally similar SERM, tamoxifen, for which CYP2D6 plays a more critical role in the formation of its hydroxylated active metabolites. While other CYP isoforms may have minor roles, the 4-hydroxylation of toremifene is predominantly a CYP3A4-driven process.
Following its formation, this compound can undergo further phase II metabolism, primarily through sulfation, which is catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1 and SULT1E1.
Signaling Pathway Diagram
Caption: Metabolic pathway of toremifene to this compound and its subsequent sulfation.
Quantitative Data
While extensive research has established the central role of CYP3A4 in toremifene metabolism, specific enzyme kinetic parameters (Km and Vmax) for the 4-hydroxylation of toremifene were not available in the reviewed literature. However, kinetic data for the subsequent sulfation of this compound have been determined.
Table 1: Enzyme Kinetics of this compound Sulfation by Recombinant Human SULT Isoforms
| Enzyme Isoform | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) |
| SULT1A1 | 2.6 | 8.5 |
| SULT1E1 | 6.4 | 5.5 |
Experimental Protocols
The following sections describe detailed methodologies for conducting in vitro metabolism studies of toremifene to this compound.
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to determine the formation of this compound from toremifene using a pool of human liver microsomes.
4.1.1 Materials and Reagents
-
Toremifene
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard for analytical quantification
4.1.2 Incubation Procedure
-
Prepare a stock solution of toremifene in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is minimal (typically ≤ 1%).
-
In a microcentrifuge tube, pre-incubate HLM (e.g., 0.2-0.5 mg/mL final protein concentration) in potassium phosphate buffer with MgCl2 at 37°C for 5 minutes.
-
Add toremifene to the incubation mixture at various concentrations to determine enzyme kinetics.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for analysis.
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
The quantification of this compound is typically performed using a validated HPLC-MS/MS method.
4.2.1 Typical HPLC-MS/MS Parameters
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of toremifene, this compound, and the internal standard. Specific precursor-to-product ion transitions should be optimized for each analyte.
Experimental Workflow Diagram
The Pharmacokinetic Profile and Bioavailability of 4-Hydroxytoremifene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of 4-hydroxytoremifene, a principal active metabolite of the selective estrogen receptor modulator (SERM), toremifene (B109984). This document synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound, supported by detailed experimental methodologies and visual representations of key pathways and workflows.
Introduction
Toremifene is a chlorinated derivative of tamoxifen (B1202) used in the treatment of advanced breast cancer in postmenopausal women.[1] Its therapeutic efficacy is, in part, attributed to its active metabolites, among which this compound is of significant interest due to its high affinity for the estrogen receptor. A thorough understanding of the pharmacokinetic properties of this metabolite is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems. While the oral bioavailability of the parent drug, toremifene, is estimated to be high at approximately 100%, specific data on the absolute bioavailability of this compound remains to be fully elucidated in the public domain.[2][3]
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several clinical studies. The following tables summarize the key quantitative data available for both toremifene and its 4-hydroxy metabolite.
Table 1: Pharmacokinetic Parameters of Toremifene in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [2] |
| Time to Peak Concentration (Tmax) | 1.5 - 4.5 hours | [4] |
| Terminal Elimination Half-life (t½) | ~5 days | |
| Protein Binding | >99% | |
| Primary Route of Elimination | Feces |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Terminal Elimination Half-life (t½) | ~5 days | |
| Plasma Concentration | Detectable primarily at high doses of toremifene (200 and 400 mg/day) | |
| Steady-State | Achieved within 4 weeks of continuous toremifene administration |
Metabolism and Bioavailability of this compound
Metabolic Pathway
The biotransformation of toremifene to this compound is a critical step in its mechanism of action. This hydroxylation reaction is catalyzed by cytochrome P450 enzymes in the liver. The resulting this compound is a potent antiestrogen. Subsequently, this compound can undergo further metabolism, including sulfation, which is a phase II detoxification reaction that increases water solubility and facilitates excretion.
Metabolic pathway of toremifene to this compound and its subsequent sulfation.
Bioavailability
The absolute bioavailability of orally administered this compound has not been explicitly reported. However, the high oral bioavailability of the parent drug, toremifene, suggests efficient absorption from the gastrointestinal tract. The bioavailability of this compound is therefore primarily dependent on the extent of its formation from toremifene following oral administration. Plasma concentrations of this compound are notably lower than the parent drug and are only consistently detectable at higher doses of toremifene, indicating that its formation may be a limiting factor in its systemic exposure.
Experimental Protocols
The determination of pharmacokinetic parameters for this compound involves robust analytical methodologies. Below are generalized protocols based on cited literature for key experiments.
Quantification of this compound in Human Plasma
A common method for the quantitative analysis of this compound in plasma samples is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
General workflow for the quantification of this compound in human plasma.
Methodological Details:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile (B52724). After centrifugation, the supernatant is transferred, evaporated to dryness, and reconstituted in the mobile phase.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
In Vitro Metabolism Studies
To investigate the metabolic pathways of toremifene, in vitro studies using human liver microsomes are often conducted.
Protocol Outline:
-
Incubation: Toremifene is incubated with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., cold acetonitrile).
-
Sample Processing: The samples are centrifuged to pellet the microsomal proteins.
-
Analysis: The supernatant is analyzed by HPLC-MS/MS to identify and quantify the formation of metabolites, including this compound.
Conclusion
This compound is a pharmacologically important metabolite of toremifene with a terminal elimination half-life of approximately 5 days. Its formation is a result of hepatic metabolism, and its plasma concentrations are dose-dependent, becoming more readily detectable at higher doses of the parent drug. While the oral bioavailability of toremifene is high, specific data on the absolute bioavailability and the quantitative rate of conversion to this compound are not well-defined in the available literature. Further research, potentially including human mass balance studies with radiolabeled toremifene, would be invaluable to fully characterize the disposition of this key active metabolite and to further refine its therapeutic application. The experimental protocols outlined in this guide provide a foundation for such future investigations.
References
4-Hydroxytoremifene: A Technical Deep Dive into a Novel Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytoremifene (4-OHT), an active metabolite of the selective estrogen receptor modulator (SERM) toremifene (B109984), is a nonsteroidal triphenylethylene (B188826) compound that exhibits a complex profile of estrogen receptor agonism and antagonism. This tissue-selective activity positions it as a compound of significant interest in the fields of oncology and endocrinology. As with other SERMs, the therapeutic potential of this compound lies in its ability to elicit beneficial estrogenic effects in certain tissues, such as bone, while antagonizing estrogen's proliferative effects in others, like the breast. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action.
Core Concepts: The SERM Mechanism of Action
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs), specifically ERα and ERβ. Unlike pure agonists or antagonists, SERMs induce distinct conformational changes in the ER upon binding. This altered receptor conformation dictates the recruitment of a specific repertoire of co-regulator proteins—co-activators or co-repressors—to the receptor-DNA complex. The tissue-specific expression of these co-regulators is a key determinant of whether a SERM will exert an estrogenic (agonist) or anti-estrogenic (antagonist) effect in a particular cell type. For instance, in breast tissue, an ideal SERM would promote the recruitment of co-repressors to inhibit the transcription of estrogen-responsive genes that drive cell proliferation. Conversely, in bone tissue, the same SERM would ideally recruit co-activators to mimic the bone-protective effects of estrogen.
Pharmacological Profile of this compound
Binding Affinity for Estrogen Receptors
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Parent Compound |
| Tamoxifen (B1202) | ~7% | - |
| 4-Hydroxytamoxifen (B85900) | ~178% | ~25-fold higher |
Data compiled from multiple sources indicating a significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor.
In Vitro Efficacy: Antagonist and Agonist Effects
In vitro studies are crucial for characterizing the agonist and antagonist properties of SERMs in a cell-type-specific context.
Antagonist Activity in Breast Cancer Cells:
Studies have shown that toremifene and its metabolites, including this compound, can inhibit the proliferation of estrogen receptor-positive breast cancer cell lines such as MCF-7, ZR 75.1, T47D, and 734B. Interestingly, these compounds exhibit a biphasic effect, with high concentrations (e.g., 10⁻⁶ M) being inhibitory and lower concentrations (10⁻⁷ M, 10⁻⁸ M) potentially being stimulatory. This highlights the importance of dose-response studies in evaluating SERM activity.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | 4-Hydroxytamoxifen | ~0.029 |
| MCF-7 | Tamoxifen | ~0.79 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data indicates that 4-hydroxytamoxifen is significantly more potent than tamoxifen in inhibiting the growth of MCF-7 cells.
Agonist Activity in Bone and Uterine Models:
The in vivo effects of the parent drug, toremifene, provide insights into the likely tissue-specific actions of this compound. In ovariectomized rat models, toremifene has been shown to prevent bone loss, indicating an estrogenic effect on bone. Conversely, it exhibits antagonistic properties in the uterus, reversing the uterotrophic effects of estradiol.
Pharmacokinetics
The pharmacokinetic profile of this compound is primarily understood in the context of its formation from the parent drug, toremifene. In a phase I study involving patients with advanced breast cancer, plasma concentrations of this compound were detectable at high daily doses of toremifene (200 and 400 mg). The terminal elimination half-life of this compound was found to be approximately 5.0 days, similar to that of toremifene itself.
| Parameter | Value |
| Terminal Elimination Half-life (t½) | ~5.0 days |
Pharmacokinetic data for this compound as a metabolite of toremifene.
Signaling Pathways and Molecular Interactions
The tissue-selective actions of this compound are orchestrated at the molecular level through the differential recruitment of co-activ
The Dawn of a Targeted Therapy: Unraveling the Discovery and Early Development of 4-Hydroxytoremifene
A deep dive into the foundational science of a pivotal selective estrogen receptor modulator, this technical guide illuminates the discovery, synthesis, preclinical evaluation, and early clinical insights into 4-Hydroxytoremifene. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core data, experimental methodologies, and biological pathways that defined the nascent stages of this significant therapeutic agent.
Introduction
This compound, the active metabolite of the selective estrogen receptor modulator (SERM) toremifene, represents a key advancement in the targeted therapy of estrogen receptor-positive (ER+) breast cancer. Its development emerged from the foundational understanding of hormonal manipulation in cancer treatment, building upon the legacy of tamoxifen. This guide meticulously chronicles the scientific journey of this compound, from its chemical conception to its initial characterization as a potent antiestrogenic compound.
Discovery and Synthesis
The genesis of this compound is intrinsically linked to the clinical development of its parent compound, toremifene. Toremifene was designed as a chlorinated analog of tamoxifen, with the intent to modify its metabolic profile and potentially reduce the formation of DNA adducts. The critical realization that the hydroxylated metabolites of these triphenylethylene (B188826) antiestrogens are the primary mediators of their potent antiestrogenic activity spurred the investigation into this compound.
A pivotal moment in the early development of this compound was the establishment of a highly stereoselective synthesis method. Researchers achieved the synthesis of the biologically more active (Z)-isomer of this compound through a McMurry reaction, a titanium-mediated reductive coupling of two ketone precursors.
Experimental Protocol: Stereoselective Synthesis of (Z)-4-Hydroxytoremifene via McMurry Reaction
This protocol is based on the principles of the McMurry reaction for the synthesis of tri- and tetra-arylethylenes.
Materials:
-
Titanium tetrachloride (TiCl4)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ketone precursors
-
1,8-bis(dimethylamino)naphthalene (B140697) (proton sponge)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), a solution of titanium tetrachloride in anhydrous THF is prepared. To this solution, a 1.0 M solution of LiAlH4 in ether is added dropwise. The resulting mixture is heated to reflux for a defined period (e.g., 20 minutes) to generate the low-valent titanium species.
-
Coupling Reaction: A pre-mixed solution of the two ketone precursors and 1,8-bis(dimethylamino)naphthalene in anhydrous THF is added dropwise to the refluxing solution of the low-valent titanium reagent.
-
Reaction Completion and Work-up: The reaction mixture is refluxed for an additional period (e.g., 5 hours). After cooling, the reaction is quenched, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography to isolate the (Z)-4-hydroxytoremifene.
Preclinical Development
The preclinical evaluation of this compound was crucial in establishing its biological activity and mechanism of action. These studies primarily focused on its interaction with the estrogen receptor and its effects on the proliferation of ER+ breast cancer cells. Due to the close structural and functional similarity, data from its well-characterized analog, 4-hydroxytamoxifen, is often used as a reference point.
In Vitro Studies
Estrogen Receptor Binding Affinity:
The cornerstone of this compound's mechanism is its high binding affinity for the estrogen receptor. Competitive radioligand binding assays are employed to quantify this interaction. In these assays, the ability of this compound to displace a radiolabeled estrogen, such as [3H]-estradiol, from the receptor is measured. The results are typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). For the closely related 4-hydroxytamoxifen, these values demonstrate a high affinity, often comparable to or even exceeding that of estradiol.
Table 1: Estrogen Receptor Binding Affinity Data (for 4-Hydroxytamoxifen as a surrogate)
| Parameter | Value (nM) | Receptor
A Technical Guide to Elucidating the Cellular Journey of 4-Hydroxytoremifene: Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytoremifene, an active metabolite of the selective estrogen receptor modulator (SERM) toremifene, plays a crucial role in the therapeutic efficacy of its parent compound. Understanding its cellular uptake, intracellular transport, and subcellular distribution is paramount for optimizing drug delivery, predicting therapeutic response, and elucidating mechanisms of action and resistance. This technical guide provides a comprehensive overview of the methodologies required to investigate the cellular pharmacokinetics of this compound. While specific quantitative data on the cellular accumulation and distribution of this compound are not extensively available in publicly accessible literature, this document furnishes researchers with the necessary experimental protocols and theoretical frameworks to conduct such investigations. Detailed protocols for cellular uptake assays, subcellular fractionation, and quantitative analysis are provided, alongside illustrative diagrams to guide experimental design and data interpretation.
Introduction
Toremifene is a non-steroidal selective estrogen receptor modulator (SERM) utilized in the treatment and prevention of estrogen receptor-positive breast cancer. Its pharmacological activity is, in significant part, attributable to its active metabolites, among which this compound exhibits high affinity for the estrogen receptor. The journey of this compound from the extracellular space to its intracellular targets is a critical determinant of its therapeutic effect. This guide outlines the key experimental approaches to dissect and quantify this journey.
Theoretical Framework: Mechanisms of Cellular Drug Transport
The passage of this compound across the cell membrane and its subsequent localization within subcellular compartments are governed by a combination of passive and active transport mechanisms.
-
Passive Diffusion: As a relatively lipophilic molecule, this compound may cross the plasma membrane via simple diffusion, driven by its concentration gradient.
-
Facilitated Diffusion: Membrane transporter proteins may facilitate the movement of this compound across the membrane, also down its concentration gradient.
-
Active Transport: Influx and efflux transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, could actively move this compound into or out of the cell, a process requiring energy. The potential for efflux is a critical consideration in the context of drug resistance.
Once inside the cell, this compound can be metabolized, bind to its target receptors (primarily in the nucleus), or sequestered in various organelles.
Conceptual overview of this compound cellular transport.
Quantitative Data on this compound Metabolism
While direct measurements of intracellular concentrations are sparse, studies on the metabolism of this compound provide indirect evidence of its cellular uptake. The primary metabolic pathway for this compound is sulfation, catalyzed by sulfotransferase enzymes (SULTs), predominantly occurring in the cytosol.
| Enzyme | Apparent Km (μM) | Vmax (nmol/min/mg protein) |
| SULT1A1 | 2.6 | 8.5 |
| SULT1E1 | 6.4 | 5.5 |
| Table 1: Kinetic parameters for the sulfation of this compound by recombinant human SULT enzymes. |
Experimental Protocols
Cell Culture
-
Cell Lines: Estrogen receptor-positive breast cancer cell lines (e.g., MCF-7, T-47D) are appropriate models.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating estrogen-dependent effects, phenol (B47542) red-free medium and charcoal-stripped FBS should be used.
Cellular Uptake Assay
This protocol aims to quantify the total intracellular accumulation of this compound over time.
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.
-
Treatment:
-
Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add medium containing the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
At each time point, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Analyze the concentration of this compound in the lysate using LC-MS/MS (see section 4.4).
-
Normalize the amount of this compound to the total protein content (e.g., ng of drug/mg of protein).
-
Workflow for a cellular uptake assay of this compound.
Subcellular Fractionation
This protocol separates the major organelles to determine the distribution of this compound within the cell.
-
Cell Treatment and Harvesting:
-
Treat a larger quantity of cells (e.g., in 150 mm dishes) with this compound for a predetermined time.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
-
Homogenization:
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria.
-
Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomes (endoplasmic reticulum).
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
-
-
Fraction Purity Assessment:
-
Perform Western blotting on each fraction using antibodies against marker proteins for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for microsomes, and GAPDH for cytosol).
-
-
Quantification:
-
Extract this compound from each fraction and quantify using LC-MS/MS.
-
Normalize the amount of drug to the protein content of each fraction.
-
Subcellular fractionation by differential centrifugation.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and specificity required for the quantification of this compound in complex biological matrices.
-
Sample Preparation:
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound) to the cell lysate or subcellular fraction.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
The experimental framework detailed in this guide provides a robust starting point for researchers aiming to elucidate the cellular uptake and subcellular distribution of this compound. While the existing literature lacks specific quantitative data in this area, the application of these established methodologies will undoubtedly yield valuable insights into the cellular pharmacology of this important therapeutic agent. Such studies are essential for a more complete understanding of its mechanism of action and for the development of strategies to overcome potential drug resistance.
The Impact of 4-Hydroxytoremifene on Gene Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytoremifene, the principal active metabolite of the selective estrogen receptor modulator (SERM) toremifene (B109984), is a key driver of its therapeutic effects in hormone receptor-positive cancers. This document provides a comprehensive technical overview of the effects of this compound on gene expression in cancer cells. It amalgamates data on gene regulation, details common experimental methodologies, and visualizes the core signaling pathways influenced by this compound. The information presented is intended to serve as a resource for researchers and professionals in oncology and drug development, facilitating a deeper understanding of this compound's mechanisms of action and informing future research and therapeutic strategies.
Introduction
Toremifene is a chlorinated derivative of tamoxifen, another widely used SERM for the treatment of estrogen receptor (ER)-positive breast cancer. Its clinical activity is largely attributed to its active metabolites, with this compound being the most potent. This metabolite exerts its effects primarily by binding to estrogen receptors, leading to a cascade of molecular events that alter gene expression, ultimately impacting cell proliferation, survival, and apoptosis. Understanding the specific gene expression signatures modulated by this compound is crucial for elucidating its mechanisms of action, identifying biomarkers of response, and developing novel combination therapies. This guide summarizes the known effects of this compound on the transcriptome of cancer cells, with a focus on breast cancer, and provides detailed protocols for studying these effects.
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize the reported changes in the expression of key genes in cancer cells following treatment with this compound or its parent compound, toremifene. The data is compiled from various studies and is presented to illustrate the primary pathways affected.
Table 1: Modulation of Apoptosis-Related Genes
| Gene | Official Symbol | Function | Cancer Cell Line(s) | Observed Effect of this compound/Toremifene | Reference(s) |
| B-cell lymphoma 2 | BCL2 | Apoptosis inhibitor | Rat Mammary Adenocarcinoma | Downregulation | [1] |
| Tumor protein p53 | TP53 | Tumor suppressor, apoptosis regulator | Rat Mammary Adenocarcinoma | Altered expression | [1] |
| Testosterone-repressed prostate message 2 | TRPM-2 (Clusterin) | Associated with apoptosis | MCF-7, DMBA-induced rat mammary carcinoma | Upregulation | [2][3] |
| Transforming growth factor beta 1 | TGFB1 | Tumor suppressor/promoter, apoptosis | MCF-7 | Upregulation | [2] |
Table 2: Regulation of Cell Cycle and Proliferation-Associated Genes
| Gene | Official Symbol | Function | Cancer Cell Line(s) | Observed Effect of this compound/Toremifene | Reference(s) |
| pS2 (Trefoil factor 1) | TFF1 | Estrogen-regulated protein, role in proliferation | MCF-7 | Downregulation | |
| Epidermal growth factor receptor | EGFR | Promotes cell proliferation | ZR-75-1 | Upregulation in tamoxifen-resistant variants | |
| HER2/neu (erb-b2) | ERBB2 | Promotes cell proliferation | ZR-75-1 | Upregulation in estrogen-independent variants |
Table 3: Impact on Estrogen Receptor Signaling Genes
| Gene | Official Symbol | Function | Cancer Cell Line(s) | Observed Effect of this compound/Toremifene | Reference(s) |
| Estrogen Receptor Alpha | ESR1 | Primary target of this compound | ZR-75-1 | Downregulation in estrogen-independent variants | |
| Progesterone Receptor | PGR | Estrogen-regulated gene | ZR-75-1 | Downregulation in estrogen-independent variants |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on gene expression.
Cell Culture and Treatment
-
Cell Lines:
-
MCF-7 (ER-positive human breast adenocarcinoma cell line)
-
ZR-75-1 (ER-positive human breast ductal carcinoma cell line)
-
-
Culture Medium:
-
For routine maintenance: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
For hormone-deprivation experiments: Phenol (B47542) red-free RPMI-1640/DMEM with 10% charcoal-stripped FBS.
-
-
Treatment with this compound:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
For hormone-deprivation studies, replace the maintenance medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours prior to treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution in the appropriate culture medium to the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M).
-
Replace the medium in the cell culture vessels with the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
-
RNA Isolation
-
Reagents and Materials:
-
TRIzol reagent or a commercial RNA isolation kit.
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
-
Protocol using TRIzol:
-
Aspirate the culture medium from the cells.
-
Add 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm dish) and lyse the cells by pipetting.
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with isopropyl alcohol. Use 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant. Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
Reverse Transcription (cDNA Synthesis):
-
Quantify the isolated RNA using a spectrophotometer.
-
Use a reverse transcription kit to synthesize cDNA from 1-2 µg of total RNA according to the manufacturer's instructions. This typically involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for the gene of interest, and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its study.
Signaling Pathways
Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.
Caption: Induction of Apoptosis by this compound.
Experimental Workflow
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion
This compound significantly impacts the gene expression profiles of cancer cells, primarily through its interaction with the estrogen receptor. The modulation of genes involved in apoptosis, cell cycle regulation, and ER signaling pathways underlies its therapeutic efficacy. The data and protocols presented in this guide offer a foundational understanding for researchers investigating the molecular pharmacology of this important anticancer agent. Future studies employing high-throughput sequencing technologies will further delineate the complex network of genes and pathways regulated by this compound, paving the way for more effective and personalized cancer therapies.
References
- 1. The effect of toremifene on the expression of genes in a rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitotic activity, apoptosis and TRPM-2 mRNA expression in DMBA-induced rat mammary carcinoma treated with anti-estrogen toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Laboratory Synthesis of (Z)-4-Hydroxytoremifene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of (Z)-4-hydroxytoremifene, a key active metabolite of the selective estrogen receptor modulator (SERM), toremifene (B109984). The synthesis is centered around a stereoselective McMurry cross-coupling reaction.
Introduction
4-Hydroxytoremifene is a crucial compound in the study of estrogen receptor modulation and the development of endocrine therapies. As a major active metabolite of toremifene, it exhibits a higher binding affinity for the estrogen receptor. The following protocol outlines a laboratory-scale synthesis of the biologically more active (Z)-isomer of this compound, primarily based on the McMurry reaction, a powerful method for the reductive coupling of ketones to form alkenes.
Synthesis Overview
The synthesis of (Z)-4-hydroxytoremifene is achieved through a McMurry cross-coupling reaction between two ketone precursors: (4-(2-(dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone (1) and 1-(4-chlorophenyl)propan-1-one (2) . The reaction utilizes a low-valent titanium reagent, typically generated in situ from titanium(IV) chloride and a reducing agent such as zinc powder or lithium aluminum hydride.
Experimental Protocol
Materials and Reagents
-
(4-(2-(dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone (1)
-
1-(4-chlorophenyl)propan-1-one (2)
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), triethylamine)
-
Solvents for crystallization
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Crystallization dishes
Procedure
Step 1: Preparation of the Low-Valent Titanium Reagent
-
Under an inert atmosphere (N₂ or Ar), add zinc powder to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (TiCl₄) dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the black slurry to room temperature.
Step 2: McMurry Cross-Coupling Reaction
-
In a separate flask, dissolve (4-(2-(dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone (1) and 1-(4-chlorophenyl)propan-1-one (2) in anhydrous THF. A small amount of pyridine may be added.
-
Add the solution of the ketones dropwise to the prepared low-valent titanium slurry at room temperature over 30-60 minutes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Stir the mixture for 30 minutes, then filter through a pad of Celite to remove the titanium salts.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification of (Z)-4-Hydroxytoremifene
-
The crude product will be a mixture of (Z)- and (E)-isomers. The desired (Z)-isomer is typically less polar.
-
Perform flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of ethyl acetate in hexane with a small percentage of triethylamine (B128534) (e.g., 0.5-1%) to prevent the protonation of the amine.
-
Combine the fractions containing the pure (Z)-isomer, identified by TLC analysis against a reference standard if available.
-
Further purification can be achieved by crystallization from a suitable solvent system to obtain the final product as a solid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material 1 | (4-(2-(dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone | |
| Starting Material 2 | 1-(4-chlorophenyl)propan-1-one | |
| Key Reaction | McMurry Cross-Coupling | |
| Product | (Z)-4-Hydroxytoremifene | |
| Molecular Formula | C₂₆H₂₈ClNO₂ | [1] |
| Molecular Weight | 421.96 g/mol | [1] |
| Mass Spectrometry (m/z) | 422.4 [M+H]⁺ | [2][3] |
| Typical Yield | Not explicitly reported, optimization may be required. | |
| (Z)/(E) Isomer Ratio | Stereoselective for the (Z)-isomer, but ratio can vary. | |
| Purification Method | Flash Chromatography, Crystallization |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (Z)-4-Hydroxytoremifene.
Signaling Pathway of this compound
This compound, as a selective estrogen receptor modulator (SERM), primarily targets the estrogen receptor (ER). Its mechanism of action involves competitive binding to the ER, leading to the modulation of estrogen-dependent gene expression.
Caption: Action of this compound on the Estrogen Receptor Pathway.
References
- 1. GSRS [precision.fda.gov]
- 2. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Hydroxytoremifene in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Hydroxytoremifene in human plasma. This compound is a primary active metabolite of toremifene, a selective estrogen receptor modulator (SERM). The method utilizes protein precipitation for sample preparation and stable isotope-labeled this compound as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Toremifene is a chlorinated triphenylethylene (B188826) derivative SERM used for the treatment of hormone receptor-positive breast cancer. Its pharmacological activity is largely attributed to its active metabolites, among which this compound is of significant interest due to its high affinity for the estrogen receptor. Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile and its contribution to the overall therapeutic effect of toremifene. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma, offering the high selectivity and sensitivity required for clinical research.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Analytical balance
-
Pipettes and general laboratory glassware
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 30% B
-
3.6-5.0 min: 30% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.0 kV
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 422.4 | 72.1 | 100 | 35 |
| This compound-d5 (IS) | 427.4 | 72.1 | 100 | 35 |
Data Presentation
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |
Table 3: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| LLOQ | 0.1 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Low QC | 0.3 | ≤ 8 | 92 - 108 | ≤ 10 | 90 - 110 |
| Mid QC | 10 | ≤ 5 | 95 - 105 | ≤ 8 | 92 - 108 |
| High QC | 80 | ≤ 5 | 95 - 105 | ≤ 8 | 92 - 108 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Visualization of Experimental Workflow and Method Validation
To aid in the understanding of the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated and is suitable for use in clinical and pharmacological studies involving toremifene.
Application Notes and Protocols for 4-Hydroxytoremifene in In Vitro Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytoremifene is an active metabolite of toremifene (B109984), a selective estrogen receptor modulator (SERM). Toremifene and its metabolites are utilized in the treatment of estrogen receptor (ER)-positive breast cancer.[1] These compounds exert their effects by competitively binding to the estrogen receptor, thereby modulating the expression of estrogen-dependent genes.[2] Research indicates that at high concentrations, this compound can inhibit the proliferation of both ER-positive and ER-negative breast cancer cell lines.[3] The mechanisms of action include the induction of apoptosis and modulation of key signaling pathways.[2][4] These application notes provide a summary of the effects of this compound on breast cancer cell lines and detailed protocols for relevant in vitro assays.
Data Presentation
Table 1: Effects of Toremifene and its Metabolites on Breast Cancer Cell Line Proliferation
| Compound | Cell Line | ER Status | Concentration | Effect |
| Toremifene & Metabolites | MCF-7, ZR 75.1, T47D, 734B | Positive | 10⁻⁶ M | Inhibitory |
| (including this compound) | 10⁻⁷ M, 10⁻⁸ M | Stimulatory | ||
| MDA-MB-231, BT20 | Negative | 10⁻⁶ M | Inhibitory | |
| 10⁻⁷ M, 10⁻⁸ M | Stimulatory |
Data summarized from Coradini et al., 1991.
Table 2: Induction of Apoptosis by Toremifene in MCF-7 Cells
| Treatment | Duration | Observation |
| 7.5 µM Toremifene | 3 days | Approximately 60% of cells exhibited morphological characteristics of apoptosis. |
Signaling Pathways
The anti-cancer effects of this compound and its parent compound, toremifene, are mediated through various signaling pathways. In ER-positive cells, the primary mechanism is the antagonism of the estrogen receptor. However, in both ER-positive and ER-negative cells, toremifene has been shown to induce apoptosis through the modulation of apoptotic regulatory proteins and other signaling cascades.
References
- 1. rsc.org [rsc.org]
- 2. Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 4-Hydroxytoremifene Binding to Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytoremifene (4-OHT), an active metabolite of the selective estrogen receptor modulator (SERM) toremifene, exerts its therapeutic effects through high-affinity binding to estrogen receptors (ERs), primarily ERα and ERβ.[1] Understanding the binding characteristics of 4-OHT to these receptors is fundamental for cancer research and the development of endocrine therapies. These application notes provide detailed protocols for key assays used to assess the binding of this compound to estrogen receptors, present quantitative data for comparative analysis, and illustrate the associated signaling pathways and experimental workflows.
Estrogen Receptor Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogens or SERMs like this compound, modulate the transcription of target genes.[2][3] This regulation occurs through genomic and non-genomic signaling pathways. The genomic pathway can be classical, where the ligand-ER complex binds directly to estrogen response elements (EREs) on DNA, or non-classical, involving interactions with other transcription factors.[4][5] Non-genomic pathways are initiated at the cell membrane and involve rapid activation of various kinase cascades.
Quantitative Binding Affinity Data
The binding affinity of this compound to estrogen receptors is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). Lower values indicate higher binding affinity.
| Compound | Receptor | Parameter | Value (nM) | Assay System |
| This compound | ERα | IC50 | ~10 - 20 | Competitive Binding Assay |
| This compound | ERβ | IC50 | ~10 - 20 | Competitive Binding Assay |
| This compound | ERRγ | Kd | 35 | Direct Binding Assay |
| This compound | ERRγ | Ki | 75 | Competitive Binding Assay |
| Estradiol (B170435) | ERα | Kd | ~0.1 - 1 | Saturation Binding Assay |
| Estradiol | ERβ | Kd | ~0.1 - 1 | Saturation Binding Assay |
| Tamoxifen | ERα | Ki | ~20 - 50 | Competitive Binding Assay |
| Tamoxifen | ERβ | Ki | ~20 - 50 | Competitive Binding Assay |
Note: The exact values can vary depending on the specific experimental conditions and assay system used.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the estrogen receptor.
Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.
-
Radioligand: [³H]-17β-estradiol.
-
Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer containing additives such as EDTA and dithiothreitol.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Receptor Cytosol: Homogenize uteri from ovariectomized rats in cold buffer and centrifuge to obtain the cytosol containing the estrogen receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: Prepare a series of tubes containing a fixed concentration of the estrogen receptor and the radioligand ([³H]-estradiol).
-
Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes for maximum binding (radioligand and receptor only) and non-specific binding (a large excess of unlabeled estradiol).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be determined using the Cheng-Prusoff equation.
Cell-Based Estrogen Receptor Reporter Assay
This assay measures the functional consequence of ligand binding by quantifying the transcriptional activation of a reporter gene under the control of an estrogen-responsive promoter.
Materials:
-
Cell Line: A mammalian cell line engineered to express ERα or ERβ and contain a reporter construct (e.g., luciferase gene driven by an ERE).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compound: this compound.
-
Control Agonist: 17β-estradiol.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a multi-well plate at a predetermined density and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control. For antagonist mode, cells are co-treated with a fixed concentration of estradiol and varying concentrations of this compound.
-
Incubation: Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. For agonist activity, calculate the EC50 (half-maximal effective concentration). For antagonist activity, calculate the IC50.
Surface Plasmon Resonance (SPR) Based Assay
SPR is a biophysical technique that allows for the real-time, label-free detection of binding interactions between a ligand and a receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip.
-
Recombinant human ERα or ERβ.
-
This compound.
-
Running buffer.
Procedure:
-
Immobilization: Immobilize the estrogen receptor onto the surface of the sensor chip.
-
Binding Analysis: Inject different concentrations of this compound over the sensor surface. The binding of this compound to the immobilized ER causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The protocols and data presented provide a comprehensive framework for assessing the binding of this compound to estrogen receptors. The choice of assay depends on the specific research question, with competitive binding assays offering a direct measure of binding affinity, cell-based assays providing functional data on transcriptional activity, and biophysical methods like SPR yielding detailed kinetic information. A thorough understanding of these methodologies is crucial for the continued development and characterization of SERMs and other endocrine-targeting therapeutics.
References
Application of 4-Hydroxytoremifene in Animal Models of Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytoremifene is the primary active metabolite of toremifene (B109984), a selective estrogen receptor modulator (SERM) utilized in the treatment of estrogen receptor-positive (ER+) breast cancer. As a nonsteroidal antiestrogen (B12405530), its mechanism of action involves competitive binding to the estrogen receptor, thereby modulating the expression of estrogen-responsive genes. Preclinical evaluation in relevant animal models is a critical step in understanding its therapeutic potential and mechanism of action. These application notes provide a comprehensive overview of the use of this compound in established animal models of breast cancer, including detailed protocols and data presentation.
Mechanism of Action
This compound exerts its anticancer effects primarily through competitive antagonism of the estrogen receptor (ER). In ER+ breast cancer cells, estradiol (B170435) binding to ERα initiates a signaling cascade that promotes tumor growth. This compound competes with estradiol for the same binding site on ERα, leading to a conformational change in the receptor that inhibits the recruitment of co-activators and promotes the binding of co-repressors. This results in the downregulation of estrogen-dependent genes involved in cell proliferation and survival.
Furthermore, evidence suggests that toremifene and its metabolites can influence other signaling pathways. Studies have indicated that toremifene can inhibit the MAPK signaling pathway, which is also implicated in breast cancer cell growth and survival.
Data Presentation
In Vitro Proliferation of Breast Cancer Cell Lines
The following table summarizes the concentration-dependent effects of this compound on the proliferation of various human breast cancer cell lines.
| Cell Line | Receptor Status | This compound Concentration (M) | Effect on Proliferation | Reference |
| MCF-7 | ER+ | 10-6 | Inhibitory | |
| 10-7 | Stimulatory | |||
| 10-8 | Stimulatory | |||
| ZR 75.1 | ER+ | 10-6 | Inhibitory | |
| 10-7 | Stimulatory | |||
| 10-8 | Stimulatory | |||
| T47D | ER+ | 10-6 | Inhibitory | |
| 10-7 | Stimulatory | |||
| 10-8 | Stimulatory | |||
| 734B | ER+ | 10-6 | Inhibitory | |
| 10-7 | Stimulatory | |||
| 10-8 | Stimulatory | |||
| MDA-MB-231 | ER- | 10-6 | Inhibitory | |
| 10-7 | Stimulatory | |||
| 10-8 | Stimulatory | |||
| BT-20 | ER- | 10-6 | Inhibitory | |
| 10-7 | Stimulatory | |||
| 10-8 | Stimulatory |
Note: While the above data provides valuable in vitro insights, quantitative in vivo data specifically for this compound is limited in publicly available literature. The following sections on in vivo models are based on studies with the parent compound, toremifene, and established protocols for similar molecules.
Experimental Protocols
MCF-7 Xenograft Model in Immunocompromised Mice
This model is widely used to assess the efficacy of antiestrogen compounds on ER+ human breast cancer.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
17β-Estradiol pellets (e.g., 0.72 mg/pellet, 60-day release)
-
This compound
-
Vehicle for this compound (e.g., 10% ethanol (B145695) in sunflower oil)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Estradiol Supplementation: One week prior to cell inoculation, surgically implant a 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 107 cells/100 µL.
-
Tumor Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Prepare a stock solution of this compound. A suggested starting dose, based on protocols for similar compounds, is 50-80 mg/kg body weight.
-
Administer the prepared dose via intraperitoneal (IP) injection daily or as determined by preliminary studies.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Endpoint Analysis: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size. Monitor animal health and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).
DMBA-Induced Mammary Tumor Model in Rats
This model mimics the development of hormone-dependent mammary tumors and is useful for studying the preventative and therapeutic effects of hormonal agents.
Materials:
-
Female Sprague-Dawley rats, 50-55 days old
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Corn oil
-
This compound
-
Vehicle for this compound
-
Calipers
Protocol:
-
Tumor Induction: Administer a single oral gavage of DMBA (e.g., 20 mg in 1 mL of corn oil) to each rat.
-
Tumor Development Monitoring: Palpate the mammary glands weekly to detect the appearance of tumors, starting 4 weeks after DMBA administration.
-
Treatment Initiation:
-
For prevention studies: Begin treatment with this compound and vehicle at a specified time point after DMBA administration (e.g., 1-2 weeks).
-
For therapeutic studies: Begin treatment once palpable tumors have developed and reached a measurable size.
-
-
This compound Administration: Administer this compound or vehicle daily via oral gavage or subcutaneous injection. Dosages from studies with the parent compound toremifene ranged from 200 to 800 µ g/day .
-
Data Collection: Record the incidence, number, and size of tumors for each rat throughout the study.
Visualizations
Signaling Pathways
High-performance liquid chromatography (HPLC) analysis of 4-Hydroxytoremifene
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxytoremifene, a key active metabolite of Toremifene (B109984). The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a significant metabolite of Toremifene, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical products. This application note presents a detailed protocol for its analysis using HPLC, a widely accessible and reliable analytical technique.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18, 100 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Orthophosphoric acid in water |
| Ratio | 43:57 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 230 nm |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
Proper preparation of standards and samples is critical for accurate results.
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards with concentrations ranging from 10 to 50 µg/mL.[1]
Sample Solution Preparation (for drug substance):
-
Accurately weigh and dissolve the this compound drug substance in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
Sample Preparation from Biological Matrices (e.g., Plasma): For samples from biological matrices, protein precipitation is a common and effective cleanup method.[3]
-
To 200 µL of plasma, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | No interference from blank and placebo |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. A typical retention time for this compound under the described conditions is approximately 5.6 minutes. The method is linear over the concentration range of 10 to 50 µg/mL with a correlation coefficient greater than 0.998. The accuracy and precision are within the acceptable limits as per ICH guidelines.
Conclusion
The HPLC method detailed in this application note is simple, rapid, accurate, and precise for the determination of this compound. This method can be effectively used for routine quality control analysis and for quantitative determination in various research and development settings.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
-
Prepare 0.1% Orthophosphoric Acid in Water: Add 1 mL of orthophosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.
-
Prepare Mobile Phase: Mix acetonitrile and 0.1% orthophosphoric acid in water in a ratio of 43:57 (v/v).
-
Degas: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Protocol 2: HPLC System Setup and Operation
-
System Startup: Turn on the HPLC system components (pump, detector, autosampler).
-
Column Equilibration: Purge the pump with the mobile phase and then equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography software including standard and sample injections.
-
Analysis: Inject the standards and samples.
-
Data Processing: Integrate the peak corresponding to this compound and calculate the concentration based on the calibration curve generated from the standards.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nacalai.com [nacalai.com]
- 3. High-performance liquid chromatographic method for the determination of toremifene and its major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxytoremifene in Cell Culture
Introduction
4-Hydroxytoremifene is the primary active metabolite of toremifene (B109984), a selective estrogen receptor modulator (SERM). It exhibits antiestrogenic properties and is a subject of research in cancer, particularly in breast cancer studies. This compound binds to the estrogen receptor (ER), demonstrating a higher affinity than its parent compound.[1] Its primary mechanism of action involves the modulation of estrogen-responsive genes, leading to the inhibition of cell proliferation in ER-positive cancer cells.[1] This document provides detailed protocols for utilizing this compound in in-vitro cell culture experiments.
Data Presentation: Cell Lines and IC50 Values
The inhibitory effects of this compound and its parent compound, toremifene, have been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound.
| Cell Line | Receptor Status | Compound | Concentration/IC50 | Effect |
| MCF-7 | ER-Positive | This compound | Lower concentrations than toremifene | Growth inhibition[1] |
| MCF-7 | ER-Positive | Toremifene | 1 µM - 10 µM | Growth inhibition, increased cell death[2] |
| ZR 75.1 | ER-Positive | Toremifene & Metabolites | 10⁻⁶ M | Inhibition[3] |
| T47D | ER-Positive | Toremifene & Metabolites | 10⁻⁶ M | Inhibition |
| 734B | ER-Positive | Toremifene & Metabolites | 10⁻⁶ M | Inhibition |
| MDA-MB-231 | ER-Negative | Toremifene & Metabolites | 10⁻⁶ M | Inhibition |
| MDA-MB-231 | ER-Negative | Toremifene | Not effective | No growth inhibition |
| BT20 | ER-Negative | Toremifene & Metabolites | 10⁻⁶ M | Inhibition |
Note: Specific IC50 values for this compound are not consistently reported across the literature; however, it is noted to be more potent than toremifene. A biphasic effect has been observed, where high concentrations (e.g., 10⁻⁶ M) are inhibitory, while lower concentrations (10⁻⁷ M, 10⁻⁸ M) may stimulate growth.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for experimentation.
Materials:
-
Appropriate cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in the recommended basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium. b. Wash the cells with sterile PBS. c. Add Trypsin-EDTA and incubate for a few minutes until cells detach. d. Neutralize the trypsin with fresh, complete medium. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. f. Seed the cells into new flasks at the desired density.
For experiments with estrogenic compounds, it is recommended to use phenol (B47542) red-free medium and charcoal-stripped FBS to eliminate exogenous estrogenic activity.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Cell Viability
Caption: Workflow for an MTT-based cell viability assay.
References
- 1. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification and Characterization of 4-Hydroxytoremifene Metabolites Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and methodologies for the identification of 4-Hydroxytoremifene and its related metabolites in biological matrices, primarily human urine, using LC-MS/MS techniques.
Introduction
Toremifene (B109984) (TOR), a selective estrogen receptor modulator (SERM), is therapeutically used in the treatment of breast cancer.[1] Its efficacy is linked to its metabolic activation, primarily to this compound (4-OH-TOR), a more potent active metabolite.[1] The metabolic profile of toremifene is complex, involving various Phase I and Phase II reactions. Understanding this profile is critical for pharmacogenomic studies, drug safety, and efficacy assessments.[1][2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the comprehensive profiling of these metabolites in complex biological samples like urine and plasma.[3] This note details the analytical workflow, from sample preparation to data analysis, for identifying 4-OH-TOR and other key toremifene metabolites.
Metabolic Pathway of Toremifene
Toremifene undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes to produce 4-OH-TOR. Further biotransformation pathways include N-demethylation, hydroxylation, and oxidation. The active metabolite, 4-OH-TOR, can also undergo Phase II conjugation reactions, such as sulfation, facilitated by sulfotransferases (SULTs) like SULT1A1 and SULT1E1, to increase water solubility for excretion.
Experimental Protocols
Sample Preparation (Human Urine)
A simple "dilute-and-shoot" method or a more comprehensive extraction can be employed. For detecting conjugated metabolites, an enzymatic hydrolysis step is necessary.
A. Direct Injection Method:
-
Thaw frozen urine samples at 4°C.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 (v/v) with the initial mobile phase (e.g., 95% water, 5% methanol (B129727) with 0.1% formic acid).
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
B. Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Follow steps 1-3 from the direct injection method.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) according to the manufacturer's instructions.
-
Load the urine supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the metabolites with a suitable elution solvent (e.g., methanol containing 5% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for analysis.
C. Enzymatic Hydrolysis for Conjugated Metabolites:
-
To 1 mL of urine supernatant, add a buffer solution to achieve the optimal pH for β-glucuronidase/arylsulfatase activity.
-
Add the enzyme preparation (e.g., from Helix pomatia).
-
Incubate the mixture at an appropriate temperature (e.g., 50-60°C) for 2-3 hours.
-
Stop the reaction by adding a strong acid or by protein precipitation with a cold organic solvent like methanol.
-
Proceed with either direct injection or SPE cleanup as described above.
LC-MS/MS Instrumentation and Conditions
Analysis is typically performed on a triple quadrupole (QQQ) or high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-45 °C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Modes for Identification:
-
Full Scan: To obtain the mass-to-charge ratio (m/z) of precursor ions.
-
Product Ion Scan (PIS): To fragment a specific precursor ion and obtain its fragmentation pattern for structural elucidation.
-
Precursor Ion Scan (PIS): To identify all precursor ions that produce a common, characteristic fragment ion. For toremifene and its N,N-dimethyl or N-desmethyl metabolites, characteristic product ions like m/z 72.2 or m/z 58.2 can be used.
-
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each metabolite, typically ranging from 10-40 eV.
Analytical Workflow
The overall process for metabolite identification follows a systematic workflow from sample acquisition to final structural confirmation.
Results and Data Presentation
LC-MS/MS analysis of human urine following toremifene administration reveals a number of potential metabolites. Based on precursor and product ion scanning techniques, the following metabolites have been proposed.
Table 1: Identified Metabolites of Toremifene in Human Urine
| Proposed Metabolite Identity | Protonated Molecule [M+H]⁺ (m/z) |
| This compound | 422.4 |
| 4'-Hydroxytoremifene | 422.4 |
| α-Hydroxytoremifene | 422.4 |
| N-demethyl-4-hydroxy-toremifene | 408.3 |
| 3,4-Dihydroxy-toremifene | 404.2 |
| Toremifene Acid | 402.2 |
| 3-Hydroxy-4-methoxy-toremifene | 456.2 |
| Dihydroxy-dehydro-toremifene | 440.2 |
| 3,4-Dihydroxy-toremifene | 438.2 |
| N-demethyl-3-hydroxy-4-methoxy-toremifene | 438.3 |
| N-demethyl-4,4'-dihydroxy-tamoxifene* | 390.3 |
*Note: This metabolite was also detected and identified in studies of toremifene administration. The major metabolites found in human urine were 3,4-dihydroxy-toremifene (m/z 404.2), toremifene acid (m/z 402.2), and N-demethyl-4,4'-dihydroxy-tamoxifene (m/z 390.3).
Conclusion
The combination of liquid chromatography and tandem mass spectrometry provides a powerful and robust platform for the detailed characterization of this compound and other toremifene metabolites. The application of specific scan functions, such as precursor and product ion scans, is essential for identifying potential metabolites in complex biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers in drug metabolism and related fields to establish effective analytical methods for SERMs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxytoremifene (4-OHT) Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 4-hydroxytoremifene (4-OHT) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-OHT) and how is it used in in vivo studies?
This compound is the active metabolite of toremifene, a selective estrogen receptor modulator (SERM).[1] In in vivo research, it is frequently used to induce Cre-loxP recombination in a temporally controlled manner in transgenic mouse models expressing a Cre recombinase fused to a mutated estrogen receptor (Cre-ER) ligand-binding domain.[2] Binding of 4-OHT to the Cre-ER fusion protein induces its translocation to the nucleus, enabling gene editing at specific loxP sites.[2]
Q2: What is the recommended starting dose of 4-OHT for in vivo studies in mice?
A common starting dose for 4-OHT administered via intraperitoneal (IP) injection in mice is in the range of 50-80 mg/kg body weight.[2] However, the optimal dose is dependent on the specific Cre-ER transgenic line, the target tissue, and the desired recombination efficiency, necessitating pilot studies to determine the ideal dosage for your specific experimental model.
Q3: What are the appropriate vehicles for administering 4-OHT in vivo?
Due to its hydrophobic nature, 4-OHT requires a suitable vehicle for solubilization. A commonly used vehicle is a mixture of ethanol (B145695) and a carrier oil, such as sunflower oil or corn oil.[2] The compound is first dissolved in a small volume of ethanol, which is then diluted with the oil to the final desired concentration.
Q4: What are the signs of 4-OHT toxicity in mice?
High doses or repeated administration of 4-OHT can lead to adverse effects in mice. Common signs of toxicity include:
-
Weight loss
-
Hunched posture
-
Piloerection (hair standing on end)
-
Reduced mobility and general malaise
-
Decreased uterine weight
Close monitoring of the animals during and after the treatment period is crucial. If significant toxicity is observed, a reduction in dosage or a change in the administration schedule may be necessary.
Troubleshooting Guide
Problem 1: Low or no recombination efficiency is observed after 4-OHT administration.
-
Possible Cause 1: Suboptimal 4-OHT Dose.
-
Solution: The administered dose may be too low for the specific mouse strain or Cre-ER line. A dose-response pilot study is recommended to determine the optimal dose for achieving the desired level of recombination without inducing significant toxicity.
-
-
Possible Cause 2: Inadequate 4-OHT Solution Preparation or Stability.
-
Solution: 4-OHT solutions, particularly in ethanol, can be unstable and the compound may precipitate out of solution, especially when stored. It is crucial to prepare fresh solutions for each experiment and ensure complete dissolution before administration. Warming the solution and sonication can aid in dissolving the compound.
-
-
Possible Cause 3: Inefficient Delivery to the Target Tissue.
-
Solution: The route of administration may not be optimal for reaching the target tissue. While intraperitoneal injection is common, other routes may be considered depending on the experimental goals. Pharmacokinetic studies can help determine the bioavailability and distribution of 4-OHT in your model.
-
Problem 2: The prepared 4-OHT solution is cloudy or contains precipitates.
-
Possible Cause: Poor Solubility or Precipitation.
-
Solution: 4-OHT has poor aqueous solubility. Ensure that the initial dissolution in ethanol is complete before adding the oil. Sonication and warming the solution to 55°C can facilitate dissolution. If precipitates form after cooling, gently warm and vortex the solution before injection. Always use freshly prepared solutions.
-
Problem 3: Animals are showing signs of significant toxicity.
-
Possible Cause 1: The 4-OHT dose is too high.
-
Solution: Reduce the dosage of 4-OHT in subsequent experiments. A dose-reduction study can help identify the maximum tolerated dose (MTD) in your specific animal model.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: The vehicle itself, particularly if it contains a high percentage of ethanol, can cause adverse effects. Include a vehicle-only control group in your experiments to assess any vehicle-specific toxicity. Consider alternative vehicle formulations with lower ethanol content if necessary.
-
Quantitative Data
Table 1: In Vivo this compound Dosage and Administration in Rodents
| Animal Model | Dosage | Administration Route | Vehicle | Frequency | Reference |
| Transgenic Mice | 50-80 mg/kg | Intraperitoneal (IP) | Ethanol/Sunflower Oil | Once daily for 1-7 days | |
| Adult, Ovariectomized Rats | 0.01, 0.1, or 1.0 mg/kg | Not specified | Sesame Oil | Single injection | |
| Female Sprague-Dawley Rats | 54 µmol/kg | Gavage | Not specified | Daily for 7 days |
Table 2: Pharmacokinetic Parameters of 4-Hydroxytamoxifen in Mice (1 mg/kg dose)
| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Intraperitoneal (IP) | ~47 (at 24h) | >24 | Not Reported | |
| Oral | 3.6 | 2 | Not Reported |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (powder)
-
100% Ethanol
-
Sunflower oil (or corn oil), sterile
-
Sterile microcentrifuge tubes
-
Sonicator
-
Heating block or water bath
-
Sterile syringes and needles (25-30 gauge)
Procedure:
-
Weigh the required amount of 4-OHT powder in a sterile microcentrifuge tube.
-
Add 100% ethanol to dissolve the 4-OHT to a stock concentration of 50-100 mg/mL.
-
Sonicate the mixture for 15 minutes at 55°C to ensure complete dissolution.
-
In a separate sterile tube, warm the required volume of sunflower oil to 55°C.
-
Add the warm sunflower oil to the 4-OHT/ethanol solution to achieve the final desired concentration (e.g., 10 mg/mL).
-
Sonicate the final solution for an additional 15 minutes at 55°C to ensure a homogenous suspension.
-
Allow the solution to cool to room temperature before injection. Use the freshly prepared solution within 2 hours.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with an alcohol swab.
-
Insert a 25-30 gauge needle at a 30-45 degree angle.
-
Gently pull back on the syringe plunger to ensure no fluid or blood is aspirated, which would indicate improper needle placement.
-
Slowly inject the 4-OHT solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Optimization.
References
Improving the solubility of 4-Hydroxytoremifene for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing and utilizing 4-Hydroxytoremifene (4-OHT) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-OHT) and what are its primary applications in cell-based assays?
A1: this compound is an active metabolite of Toremifene, a selective estrogen receptor modulator (SERM). In cell-based assays, it is primarily used to:
-
Study the effects of estrogen receptor (ER) modulation in cancer cell lines.
-
Induce Cre recombinase activity in Cre-ERT2 systems for temporal control of gene expression.[1]
-
Investigate both ER-dependent and ER-independent signaling pathways.[2][3]
Q2: What are the recommended solvents for dissolving 4-OHT?
A2: 4-OHT is a hydrophobic compound with poor aqueous solubility. The recommended solvents for creating stock solutions are ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the recommended storage procedure for 4-OHT stock solutions?
A3: For long-term storage, solid 4-OHT should be stored at -20°C and is stable for at least four years. Once dissolved, stock solutions should be stored in tightly sealed vials at -20°C for up to one month. For optimal results, it is best to prepare fresh solutions for each experiment.
Q4: What are typical working concentrations of 4-OHT for cell-based assays?
A4: The optimal working concentration of 4-OHT is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. However, here are some general guidelines:
-
Cre-ERT2 Induction: 100 nM to 1 µM is a common starting range.
-
ER-positive breast cancer cell lines (e.g., MCF-7): Concentrations around 10-6 M have been shown to be inhibitory, while lower concentrations (10-7 M to 10-8 M) may be stimulatory.[4]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of 4-OHT in commonly used solvents.
| Solvent | Concentration | Temperature | Notes |
| Ethanol | ~20 mg/mL | Room Temperature | A stock solution can be made by dissolving the crystalline solid in ethanol. |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Room Temperature | A stock solution can be made by dissolving the crystalline solid in DMSO. |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | Room Temperature | For aqueous buffers, first dissolve in ethanol and then dilute. Aqueous solutions are not recommended for storage for more than one day. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 4-OHT Stock Solution in Ethanol
Materials:
-
This compound powder
-
100% Ethanol (molecular biology grade)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of 4-OHT powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of 4-OHT (Molecular Weight: 421.97 g/mol ).
-
Dissolution: Add 1 mL of 100% ethanol to the tube containing the 4-OHT powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath can aid in dissolution.
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with ethanol.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for up to one month.
Protocol 2: Dilution of 4-OHT for Cell Culture Applications
Materials:
-
10 mM 4-OHT stock solution in ethanol
-
Pre-warmed complete cell culture medium
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM 4-OHT stock solution at room temperature.
-
Dilution: Directly dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final 4-OHT concentration of 1 µM, add 1 µL of the 10 mM stock solution to the 10 mL of medium.
-
Mixing: Gently mix the medium by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
Application: Immediately add the 4-OHT-containing medium to your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | Solvent Shock: The rapid change in polarity when adding a concentrated ethanol or DMSO stock to the aqueous cell culture medium can cause the hydrophobic 4-OHT to precipitate. | 1. Slow Dilution: Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling. 2. Serial Dilution: Perform an intermediate dilution in a small volume of media before adding to the final volume. |
| High Final Concentration: The desired working concentration exceeds the solubility limit of 4-OHT in the cell culture medium. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-precipitating concentration. 2. Lower Stock Concentration: Prepare a less concentrated stock solution to minimize the volume of organic solvent added to the media. | |
| Media Components: Interactions with salts or other components in the media can lead to precipitation. | Try a different formulation of basal media. | |
| Cell Death/Toxicity | High Concentration of 4-OHT: Excessive concentrations of 4-OHT can be cytotoxic. | Determine the EC50 for your cell line and use concentrations at or below this value for non-cytotoxic applications. |
| Solvent Toxicity: High concentrations of ethanol or DMSO can be toxic to cells. | Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5% for DMSO and <1% for ethanol). | |
| Inconsistent Experimental Results | Degradation of 4-OHT: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Proper Storage: Store stock solutions in small aliquots at -20°C and protect from light. 2. Fresh Solutions: Prepare fresh dilutions for each experiment. |
| Isomerization: 4-OHT can undergo cis-trans isomerization, with the trans-isomer being the more active form. | Store solutions protected from light to minimize isomerization. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound primarily acts as a selective estrogen receptor modulator (SERM). Its effects are mediated through both estrogen receptor (ER)-dependent and ER-independent pathways.
Figure 1. Simplified signaling pathways of this compound (4-OHT).
ER-Dependent Pathway: 4-OHT binds to the estrogen receptor in the cytoplasm, causing a conformational change, dimerization, and translocation to the nucleus. The complex then binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes.
ER-Independent Pathways: At higher concentrations, 4-OHT can induce programmed cell death through ER-independent mechanisms, which may involve the activation of stress-activated protein kinases like p38 MAPK.[2] Additionally, membrane-associated estrogen receptors, such as G protein-coupled estrogen receptor (GPER), can be activated by 4-OHT, leading to the rapid activation of downstream signaling cascades including the PI3K/Akt and ERK pathways, which regulate cell survival and proliferation.
Experimental Workflow: Cell Proliferation Assay using 4-OHT
The following diagram outlines a typical workflow for assessing the effect of 4-OHT on cell proliferation.
Figure 2. General workflow for a cell proliferation assay with 4-OHT.
This workflow provides a basic framework. Specific details of the proliferation assay (e.g., MTT, BrdU, EdU) will have their own detailed protocols.
This technical support center provides a starting point for researchers working with this compound. For specific applications, further optimization of protocols and concentrations will be necessary.
References
- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor-dependent and estrogen receptor-independent pathways for tamoxifen and 4-hydroxytamoxifen-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility table - Wikipedia [en.wikipedia.org]
Minimizing off-target effects of 4-Hydroxytoremifene in experiments
Welcome to the technical support center for 4-Hydroxytoremifene (4-OHT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experimentation. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (4-OHT)?
A1: this compound is the active metabolite of Toremifene, a selective estrogen receptor modulator (SERM). Its primary mechanism of action is to bind to estrogen receptors (ERs), acting as either an antagonist or agonist depending on the target tissue. This modulation of ER activity is central to its therapeutic effects, particularly in the context of ER-positive breast cancer.
Q2: What are the known off-target effects of 4-OHT?
A2: Beyond its interaction with estrogen receptors, 4-OHT can elicit several off-target effects, particularly at higher concentrations. These are often independent of ER signaling and can include the induction of apoptosis (programmed cell death), cellular stress, and autophagy. One specific off-target protein identified is the orphan estrogen-related receptor γ (ERRγ), to which 4-OHT binds with high affinity.
Q3: At what concentrations are off-target effects typically observed?
A3: ER-independent off-target effects of 4-OHT are generally observed at micromolar (µM) concentrations. For instance, the induction of apoptosis and cellular stress in ER-negative cells has been reported in the 10-20 µM range. In contrast, its on-target, ER-dependent effects often occur at sub-micromolar or nanomolar (nM) concentrations.
Q4: How can I be sure the observed effects in my experiment are on-target?
A4: To confirm that the observed effects are mediated by the estrogen receptor, it is crucial to include appropriate controls. This can involve using ER-negative cell lines to see if the effect persists, or co-treating with a pure ER antagonist like Fulvestrant (ICI 182,780) to see if the effect is blocked. Additionally, performing dose-response experiments is critical to establish a concentration range where on-target effects are dominant.
Q5: Can 4-OHT induce apoptosis in cells lacking estrogen receptors?
A5: Yes, studies have shown that 4-OHT can induce apoptosis in an ER-independent manner. This effect is often associated with the induction of oxidative stress and is typically observed at higher, micromolar concentrations of 4-OHT.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
Issue: Unclear whether the observed cellular response is due to ER modulation or an off-target effect.
Solution Workflow:
Caption: Workflow to differentiate on-target from off-target effects.
Experimental Protocols:
-
Dose-Response Experiment:
-
Culture ER-positive cells to 60-70% confluency.
-
Treat cells with a range of 4-OHT concentrations (e.g., 10 nM to 50 µM) for a predetermined time (e.g., 24, 48, 72 hours).
-
Assess the cellular endpoint of interest (e.g., proliferation, gene expression).
-
Plot the response as a function of 4-OHT concentration to determine the EC50/IC50. On-target effects are expected at lower concentrations.
-
-
ER-Negative Cell Line Control:
-
Select an appropriate ER-negative cell line with a similar genetic background to your ER-positive line if possible.
-
Treat both cell lines with the same concentrations of 4-OHT.
-
If the effect is observed in the ER-positive line but not the ER-negative line, it is likely on-target.
-
-
Pure Antagonist Rescue:
-
Pre-treat ER-positive cells with a pure ER antagonist, such as Fulvestrant (ICI 182,780), for 1-2 hours.
-
Add 4-OHT at a concentration known to elicit the effect.
-
If the antagonist blocks the effect of 4-OHT, it confirms ER-mediated action.
-
Guide 2: Investigating Unintended Apoptosis or Cellular Stress
Issue: Observation of significant apoptosis or cellular stress, potentially masking the intended ER-modulatory effects.
Solution Workflow:
Caption: Troubleshooting workflow for unintended apoptosis or stress.
Experimental Protocols:
-
Apoptosis Quantification (Annexin V/PI Staining):
-
Treat cells with 4-OHT as per your experimental design.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) prior to or during 4-OHT treatment.
-
Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates elevated ROS levels, a marker of oxidative stress.
-
-
Western Blot for Stress Markers:
-
Lyse 4-OHT treated cells and control cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key stress markers such as p-eIF2α, ATF4, or CHOP for ER
-
Technical Support Center: Enhancing Oral Bioavailability of 4-Hydroxytoremifene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of 4-Hydroxytoremifene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
The primary challenge is its extensive first-pass metabolism in the liver and gut wall, which significantly reduces the concentration of the active drug reaching systemic circulation. This phenomenon, also known as presystemic metabolism, can lead to low and variable oral bioavailability. Additionally, as a poorly water-soluble compound, its dissolution rate in the gastrointestinal tract can be a limiting factor for absorption.
Q2: What are the main strategies to overcome the low oral bioavailability of this compound?
Several strategies can be employed, primarily focusing on protecting the drug from first-pass metabolism and enhancing its dissolution and absorption. These include:
-
Prodrug Approach: Modifying the 4-hydroxyl group to create a prodrug that is less susceptible to metabolism. The prodrug is then converted to the active this compound in the body.
-
Advanced Formulation Strategies:
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and enhance absorption.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Amorphous solid dispersions: These formulations can increase the dissolution rate of poorly soluble drugs.
-
-
Co-administration with food: The presence of food, particularly high-fat meals, can influence drug absorption.
Q3: How does a prodrug approach enhance the bioavailability of similar compounds like 4-hydroxytamoxifen (B85900)?
For 4-hydroxytamoxifen, a structurally similar compound, a boronic acid-based prodrug (ZB497) has been shown to significantly increase oral bioavailability. This approach protects the vulnerable hydroxyl group from rapid glucuronidation during first-pass metabolism. Upon absorption, the prodrug is cleaved to release the active 4-hydroxytamoxifen, leading to a 30- to 40-fold increase in plasma concentrations compared to direct oral administration of 4-hydroxytamoxifen.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in preclinical animal studies.
-
Possible Cause: Inconsistent food intake by the animals.
-
Troubleshooting Tip: Standardize the feeding schedule and composition of the diet for all animals in the study. For compounds like ospemifene, a related selective estrogen receptor modulator, administration with a high-fat meal significantly increased and standardized absorption.
-
Experimental Protocol: Conduct a pilot study to assess the effect of fasting versus a high-fat meal on the pharmacokinetics of your this compound formulation.
Issue 2: Poor in vitro dissolution of a newly developed this compound solid dosage form.
-
Possible Cause: The crystalline structure of the drug is limiting its dissolution rate.
-
Troubleshooting Tip: Consider formulation strategies that disrupt the crystal lattice, such as creating an amorphous solid dispersion or reducing the particle size to the nanoscale.
-
Experimental Protocol: Prepare amorphous solid dispersions of this compound with various polymers (e.g., HPMC-AS) using spray drying or hot-melt extrusion and compare their dissolution profiles against the crystalline drug.
Issue 3: A prodrug of this compound shows good in vitro stability but low in vivo conversion to the active drug.
-
Possible Cause: The chemical linker used in the prodrug is not efficiently cleaved by the relevant enzymes in the in vivo model.
-
Troubleshooting Tip: Investigate different linker chemistries that are known to be substrates for common metabolic enzymes (e.g., esterases). The choice of linker can significantly impact the release rate of the parent drug.
-
Experimental Protocol: Screen a panel of linkers with varying lability and test the conversion of the corresponding prodrugs in liver microsomes or plasma from the target species before proceeding to in vivo studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Boronic Prodrug of 4-Hydroxytamoxifen (ZB497) vs. 4-OHT and Tamoxifen
| Compound Administered | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in 4-OHT AUC vs. 4-OHT Administration |
| ZB497 | 2 | Oral | 150 | 2500 | ~30-40 |
| 4-OHT | 2 | Oral | 5 | 80 | 1 |
| Tamoxifen | 2 | Oral | (Data for 4-OHT metabolite) | (Data for 4-OHT metabolite) | - |
This table summarizes data from preclinical studies on a 4-hydroxytamoxifen prodrug, which serves as a relevant example for this compound strategies.
Table 2: Effect of Food on the Bioavailability of Ospemifene (a structurally related SERM)
| Meal Type | Increase in AUC₀₋₇₂ h | Increase in Cmax | Reduction in Variability |
| High-fat breakfast (860 kcal) | 2.8-fold | 3.6-fold | Up to 50% |
| Low-fat breakfast (300 kcal) | 1.9-fold | 2.3-fold | - |
This data highlights the significant impact of food on the absorption of a similar molecule.
Experimental Protocols
Protocol 1: Preparation of a this compound Prodrug
This protocol is a generalized example based on the synthesis of boronic acid prodrugs for similar molecules.
-
Protection of other functional groups: If necessary, protect other reactive functional groups on the this compound molecule using standard protecting group chemistry.
-
Boronic acid coupling: React the protected this compound with a suitable boronic acid derivative in the presence of a palladium catalyst and a base.
-
Deprotection: Remove any protecting groups to yield the final prodrug.
-
Purification: Purify the prodrug using column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, mass spectrometry, and HPLC.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol is a standard procedure for evaluating the oral bioavailability of a new formulation.
-
Animal Model: Use female BALB/c nude mice.
-
Drug Administration: Administer the this compound formulation or control (e.g., the parent drug in a simple vehicle) orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Analysis: Quantify the concentration of this compound and/or its prodrug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Cell line contamination issues in 4-Hydroxytoremifene research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxytoremifene. It specifically addresses challenges related to cell line contamination that can impact experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your this compound experiments.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting & Optimization |
| Cross-Contamination or Misidentification of Cell Lines | Authenticate your cell lines using Short Tandem Repeat (STR) profiling. Compare the STR profile of your working cell stock to a reliable database (e.g., ATCC, DSMZ).[1][2][3][4][5] |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma using a PCR-based kit or a specialized detection service. Mycoplasma can alter cellular metabolism and response to treatments, leading to unreliable results. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use a multichannel pipette for accuracy to avoid variability in cell numbers across wells. |
| High Solvent Concentration (e.g., Ethanol, DMSO) | This compound is often dissolved in solvents that can be toxic to cells at high concentrations. Keep the final solvent concentration in the culture medium as low as possible (typically below 0.1%) and always include a vehicle control in your experiments. |
| Incorrect Assay Incubation Time | Follow the manufacturer's protocol for the specific viability reagent you are using. For MTT assays, a 3-4 hour incubation is common. |
Issue 2: Difficulty in Developing a Stable this compound-Resistant Cell Line
| Potential Cause | Troubleshooting & Optimization |
| Incorrect this compound Concentration | The concentration of this compound is critical. A concentration that is too high can lead to widespread cell death, while a concentration that is too low may not provide enough selective pressure. Start with a concentration around the IC50 of the parental cell line and gradually increase it. |
| Presence of Estrogens in Culture Medium | Phenol (B47542) red in standard culture media has estrogenic activity and can interfere with the action of antiestrogens like this compound. Standard fetal bovine serum (FBS) also contains estrogens. Use phenol red-free medium and charcoal-stripped FBS to eliminate confounding estrogenic effects. |
| Cell Line Authenticity | Ensure you are starting with the correct, authenticated parental cell line. Misidentified or cross-contaminated cells may not respond as expected to this compound selection pressure. |
| Slow Growth and Detachment of Resistant Cells | It is common for tamoxifen-resistant MCF-7 cells to grow more slowly than the parental line. To address detachment, handle the cells gently during subculturing and consider using pre-coated culture flasks (e.g., with poly-L-lysine or fibronectin) to enhance cell attachment. |
Issue 3: Unexpected Results in Western Blot Analysis of Signaling Proteins
| Potential Cause | Troubleshooting & Optimization |
| Cell Line Contamination | A contaminating cell line with a different signaling profile can mask or alter the expected changes in your target cell line. Authenticate your cell lines. |
| Mycoplasma Contamination | Mycoplasma infection can significantly alter host cell gene expression and signaling pathways. Regularly test your cultures for mycoplasma. |
| Passage Number and Phenotypic Drift | High passage numbers can lead to genetic and phenotypic drift, altering the expression and activity of signaling proteins. Use low-passage cells for your experiments and maintain a consistent passage number range. |
| Incorrect Antibody or Reagents | Verify the specificity of your primary and secondary antibodies. Ensure all buffers and reagents are correctly prepared and stored. |
| Insufficient Protein Loading or Transfer | Quantify protein concentration accurately (e.g., BCA assay) and ensure consistent loading. Optimize transfer conditions to ensure efficient protein transfer to the membrane. |
Frequently Asked Questions (FAQs)
Q1: Why is cell line authentication crucial for my this compound research?
A1: Cell line authentication is vital because using misidentified or cross-contaminated cell lines can lead to invalid and irreproducible data. For instance, if you believe you are studying the effect of this compound on an ER-positive breast cancer cell line like MCF-7, but your culture is contaminated with an ER-negative line, your results regarding ER-dependent mechanisms will be inaccurate. The NIH and many scientific journals now require cell line authentication for grant applications and publications.
Q2: How can I authenticate my breast cancer cell lines?
A2: The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling. This technique generates a unique genetic fingerprint for each cell line. You can compare the STR profile of your cell line to reference databases from reputable cell banks like ATCC to confirm its identity. A match of ≥80% is generally considered authenticated.
Q3: What are the signs of mycoplasma contamination, and how can it affect my this compound experiments?
A3: Mycoplasma contamination is often not visible to the naked eye and does not cause the turbidity seen with bacterial or fungal contamination. Signs can be subtle, including a reduction in cell proliferation rate, changes in cell morphology, and decreased transfection efficiency. Mycoplasma can significantly alter cellular responses to drugs like this compound by affecting cell metabolism, signaling pathways, and gene expression, leading to inconsistent and unreliable results.
Q4: How often should I test my cell lines for contamination?
A4: It is recommended to test your cell lines for identity and mycoplasma contamination at several key points:
-
When a new cell line is received or established.
-
Before freezing a new batch of cells.
-
Every 1-2 months for actively growing cultures.
-
If you observe unexpected changes in cell morphology or growth.
-
Before submitting a manuscript for publication.
Q5: If I discover my cell line is contaminated, what should I do?
A5: If you detect cross-contamination with another cell line, it is best to discard the contaminated culture and start a new one from a fresh, authenticated stock from a reputable cell bank. For mycoplasma contamination, there are commercially available reagents to eliminate the infection. However, it is crucial to re-authenticate the cured cell line as the treatment can sometimes alter cell characteristics.
Quantitative Data
Table 1: Comparative IC50 Values for this compound in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor (ER) Status | This compound IC50 (µM) | Reference |
| MCF-7 | Positive | 3.2 | |
| T47D | Positive | 4.2 | |
| BT-474 | Positive | 5.7 | |
| MDA-MB-231 | Negative | >10 | |
| BT-20 | Negative | >10 |
Note: IC50 values can vary between studies depending on the specific assay conditions (e.g., duration of drug exposure, cell density).
Experimental Protocols
1. Protocol for Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Protocol for Western Blot Analysis
This protocol is for analyzing the expression of key proteins in signaling pathways affected by this compound.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against ERα, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3. Protocol for Short Tandem Repeat (STR) Profiling
This protocol provides a general workflow for authenticating human cell lines.
-
Sample Preparation: Collect 0.5 to 1 million cells, pellet them by centrifugation, remove the supernatant, and freeze the cell pellet.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercially available kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit (e.g., Promega GenePrint® 10 System). This step fluorescently labels the STR fragments.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a genetic analyzer (e.g., ABI 3130).
-
Data Analysis: Analyze the raw data using specialized software (e.g., GeneMapper™) to determine the alleles present at each STR locus.
-
Database Comparison: Compare the resulting STR profile to online databases (e.g., ATCC, DSMZ) to verify the cell line's identity.
Visualizations
Caption: Workflow for cell line authentication in research.
Caption: Estrogen receptor signaling and this compound action.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
In Vitro Showdown: 4-Hydroxytoremifene and 4-Hydroxytamoxifen in the Spotlight for Anti-Proliferative Efficacy
A head-to-head comparison of the anti-proliferative effects of 4-Hydroxytoremifene and 4-hydroxytamoxifen (B85900), two active metabolites of selective estrogen receptor modulators (SERMs), is crucial for researchers in oncology and drug development. This guide provides a comprehensive in vitro comparison, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways to offer an objective assessment of their performance against breast cancer cell lines.
Potency in Inhibiting Cancer Cell Growth: A Quantitative Look
The anti-proliferative activity of this compound and 4-hydroxytamoxifen is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct comparative studies measuring the IC50 values of both compounds under identical experimental conditions are limited in publicly available literature, existing data for each compound against common estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D, provide valuable insights into their relative potencies.
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) |
| 4-hydroxytamoxifen | MCF-7 | 0.029 | Not Specified |
| 4-hydroxytamoxifen | T47D | Not Specified (low nanomolar range) | Not Specified |
| 4-hydroxytamoxifen | MCF-7 | 19.35 | 24 |
| 4-hydroxytamoxifen | MCF-7 | 21.42 | 48 |
| 4-hydroxytamoxifen | MCF-7 | 21.42 | 72 |
| Toremifene (B109984) | MCF-7 | 18.9 ± 4.1 | Not Specified |
| Toremifene | Tamoxifen-Resistant MCF-7 | 13.7 ± 1.2 | Not Specified |
Unraveling the Mechanism: Signaling Pathways in Focus
Both this compound and 4-hydroxytamoxifen exert their anti-proliferative effects primarily through competitive antagonism of the estrogen receptor alpha (ERα). By binding to ERα, they prevent the binding of estradiol, the natural ligand, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.
4-hydroxytamoxifen has been shown to induce a G1 phase cell cycle arrest and promote apoptosis.[1] This is achieved through the upregulation of cell cycle inhibitors like p27Kip1 and the downregulation of proto-oncogenes such as c-Myc.[1] Furthermore, 4-hydroxytamoxifen can modulate the levels of Bcl-2 family proteins, leading to an increase in pro-apoptotic members.[1]
While the specific signaling nuances of this compound are less extensively documented in a comparative context, as a metabolite of toremifene, it is expected to share a similar mechanism of action centered on ERα antagonism. Toremifene itself has been shown to have a different side-effect profile compared to tamoxifen, which may be attributed to subtle differences in its interaction with ERα and subsequent downstream signaling.
Caption: Mechanism of SERM action on Estrogen Receptor signaling.
Experimental Protocols: A Guide to In Vitro Assessment
The following provides a detailed methodology for a common in vitro assay used to compare the anti-proliferative effects of this compound and 4-hydroxytamoxifen.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and 4-hydroxytamoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 4-hydroxytamoxifen in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for in vitro comparison.
References
Toremifene vs. Tamoxifen: A Meta-Analysis of Clinical Outcomes for Breast Cancer Treatment
A Comparative Guide for Researchers and Drug Development Professionals
Toremifene (B109984) and tamoxifen (B1202), both selective estrogen receptor modulators (SERMs), have been cornerstones in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comprehensive meta-analysis of their clinical outcomes, drawing on data from numerous studies to offer an objective comparison of their efficacy and safety profiles. Detailed experimental protocols from key clinical trials are presented, alongside visualizations of the underlying signaling pathways, to support researchers, scientists, and drug development professionals in their understanding and evaluation of these two therapies.
Comparative Clinical Efficacy
Multiple meta-analyses have established that toremifene and tamoxifen exhibit comparable efficacy in the treatment of breast cancer. This equivalence is observed across various critical endpoints, including overall survival (OS), disease-free survival (DFS), and objective response rates (ORR).
A meta-analysis of nine randomized trials encompassing 4,768 patients demonstrated no significant statistical difference in objective response rates between toremifene and tamoxifen (RR 1.04, 95% CI 0.91-1.20, P = 0.57)[1]. Similarly, there were no significant differences in time to progression (TTP) (HR 0.91, 95% CI 0.82-1.00) or overall survival (OS) (HR 1.02, 95% CI 0.91-1.15) between the two treatment groups[1]. Another meta-analysis focusing on adjuvant therapy, which included four randomized trials with 3,747 patients, also concluded that toremifene and tamoxifen have similar efficacy in terms of overall survival and disease-free survival[2].
In the context of advanced breast cancer in postmenopausal women, a meta-analysis of five randomized parallel group studies involving 1,421 patients found response rates of 24.0% for toremifene and 25.3% for tamoxifen (p = 0.675)[3]. The median survival times were also similar, at 31.0 months for toremifene and 33.1 months for tamoxifen (p = 0.758)[3].
For early-stage breast cancer, one meta-analysis of 23 trials (7,242 patients) suggested a potential advantage for toremifene, indicating higher 5-year survival rates (OR 1.25, 95% CI 1.04, 1.50). However, the authors noted that the methodological quality of the included studies was low, warranting caution in the interpretation of this finding.
Table 1: Meta-Analysis of Efficacy Outcomes for Toremifene vs. Tamoxifen
| Efficacy Endpoint | Subgroup | Toremifene | Tamoxifen | Statistic (95% CI) | P-value | Citation |
| Objective Response Rate (ORR) | Advanced Breast Cancer | 24.0% | 25.3% | Difference: -1.3% (-5.3 to 3.4) | 0.675 | |
| Advanced Breast Cancer | 26.2% | 25.2% | RR: 1.04 (0.91-1.20) | 0.57 | ||
| Time to Progression (TTP) | Advanced Breast Cancer | Median: 4.9 months | Median: 5.3 months | HR: 0.98 (0.87-1.11) | 0.762 | |
| Breast Cancer | Median: 6.7 months | Median: 9.7 months | HR: 0.91 (0.82-1.00) | Not Specified | ||
| Overall Survival (OS) | Advanced Breast Cancer | Median: 31.0 months | Median: 33.1 months | HR: 0.98 (0.83-1.15) | 0.758 | |
| Breast Cancer | Median: 30.1 months | Median: 31.7 months | HR: 1.02 (0.91-1.15) | Not Specified | ||
| 5-Year Survival Rate | Early Stage Breast Cancer | - | - | OR: 1.25 (1.04-1.50) | Not Specified | |
| Disease-Free Survival (DFS) | Adjuvant Setting | - | - | RR: 1.05 (0.95-1.17) | Not Specified |
Comparative Safety and Tolerability
The safety profiles of toremifene and tamoxifen are largely similar, with both drugs being generally well-tolerated. However, some differences in the incidence of specific adverse events have been reported across various meta-analyses.
One meta-analysis found that fewer patients discontinued (B1498344) treatment with toremifene (14%) compared to tamoxifen (20%, p = 0.007). Another analysis of nine randomized trials indicated that toremifene may be associated with a lower incidence of vaginal bleeding (4.0% vs. 6.7%, P < 0.01), headache (0.2% vs. 3.1%, P = 0.02), and thromboembolic events (4.7% vs. 7.0%, P = 0.04). Conversely, a meta-analysis of 23 trials reported that toremifene was associated with more vaginal discharge (OR 1.32, 95% CI 1.01, 1.73) in early-stage breast cancer and more vaginal bleeding in advanced breast cancer (OR 0.45, 95% CI 0.26, 0.80).
Regarding effects on the uterus, a prospective, randomized study in premenopausal women found no significant difference in the incidence of ovarian cysts or endometrial thickening between the two drugs. Both drugs have been associated with an increased risk of endometrial polyps and cancer, with one meta-analysis finding almost the same rates between the two groups.
In terms of lipid profiles, a meta-analysis showed that toremifene was associated with a greater decrease in serum triglyceride levels in both early and advanced breast cancer patients compared to tamoxifen. The same analysis also found that in early-stage breast cancer, toremifene led to a smaller decrease in LDL cholesterol and a greater increase in HDL cholesterol levels.
Table 2: Meta-Analysis of Safety Outcomes for Toremifene vs. Tamoxifen
| Adverse Event | Subgroup | Toremifene | Tamoxifen | Statistic (95% CI) | P-value | Citation |
| Treatment Discontinuation | Advanced Breast Cancer | 14% | 20% | - | 0.007 | |
| Vaginal Bleeding | Breast Cancer | 4.0% | 6.7% | - | < 0.01 | |
| Advanced Breast Cancer | - | - | OR: 0.45 (0.26-0.80) | Not Specified | ||
| Vaginal Discharge | Early Stage Breast Cancer | - | - | OR: 1.32 (1.01-1.73) | Not Specified | |
| Headache | Breast Cancer | 0.2% | 3.1% | - | 0.02 | |
| Thromboembolic Events | Breast Cancer | 4.7% | 7.0% | - | 0.04 | |
| Ovarian Cysts | Premenopausal | 42.6% | 51.1% | - | 0.441 | |
| Endometrial Thickening | Premenopausal | 87.2% | 80.0% | - | 0.348 | |
| Fatty Liver | Premenopausal | 31.9% | 26.7% | - | 0.581 | |
| Serum Triglyceride Decrease | Early Stage Breast Cancer | - | - | SMD: -1.01 (-1.89, -0.14) | Not Specified | |
| Advanced Breast Cancer | - | - | SMD: -1.15 (-1.90, -0.39) | Not Specified | ||
| LDL Cholesterol Decrease | Early Stage Breast Cancer | - | - | SMD: 0.45 (0.07, 0.84) | Not Specified | |
| HDL Cholesterol Increase | Early Stage Breast Cancer | - | - | SMD: 0.43 (0.08, 0.77) | Not Specified |
Experimental Protocols
The clinical trials included in these meta-analyses followed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols employed in Phase III randomized trials comparing toremifene and tamoxifen.
Study Design: The majority of these studies were prospective, randomized, and often double-blind, parallel-group trials.
Patient Population: The studies typically enrolled postmenopausal women with estrogen receptor-positive (ER+) or ER-unknown advanced or early-stage breast cancer. Some trials also included premenopausal women. Key inclusion criteria often included histologically confirmed breast cancer, measurable or evaluable disease, and adequate organ function. Exclusion criteria commonly involved prior systemic therapy for advanced disease, a history of other malignancies, and serious concurrent medical conditions.
Treatment Regimen: Patients were randomly assigned to receive either toremifene or tamoxifen. Common dosages were toremifene 60 mg daily and tamoxifen 20-40 mg daily. Treatment was generally continued until disease progression or unacceptable toxicity.
Endpoints:
-
Primary Endpoints: The primary efficacy endpoints were typically objective response rate (ORR), time to progression (TTP), and overall survival (OS).
-
Secondary Endpoints: Secondary endpoints often included duration of response, time to treatment failure, quality of life, and safety, which was assessed by monitoring adverse events according to standardized criteria such as the World Health Organization (WHO) or Common Terminology Criteria for Adverse Events (CTCAE).
Assessments:
-
Tumor Response: Tumor response was evaluated at baseline and at regular intervals (e.g., every 8-12 weeks) using imaging techniques like CT scans or MRI, following criteria such as the WHO or Response Evaluation Criteria in Solid Tumors (RECIST).
-
Safety: Safety assessments included regular monitoring of vital signs, physical examinations, and laboratory tests (hematology, blood chemistry). Adverse events were recorded and graded at each visit.
-
Statistical Analysis: Statistical analyses were performed on both the intent-to-treat (ITT) and per-protocol (PP) populations. Survival data were often analyzed using the Kaplan-Meier method and compared using the log-rank test. Hazard ratios were calculated using Cox proportional hazards models.
Mechanism of Action and Signaling Pathways
Toremifene and tamoxifen are both classified as selective estrogen receptor modulators (SERMs). Their primary mechanism of action involves competitive binding to the estrogen receptor (ER), thereby blocking the proliferative effects of estrogen in breast cancer cells. However, their interactions with the ER can lead to different downstream signaling events, and they can also exert effects through ER-independent pathways.
In ER+ breast cancer cells, estrogen binds to the ER, leading to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. In the nucleus, the estrogen-ER complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell growth and proliferation.
Toremifene and tamoxifen, by binding to the ER, induce a different conformational change that promotes the recruitment of co-repressors instead of co-activators. This co-repressor complex inhibits the transcription of estrogen-responsive genes, leading to cell cycle arrest and apoptosis.
While both drugs primarily act as ER antagonists in breast tissue, they can exhibit partial agonist activity in other tissues, such as the endometrium and bone. This tissue-specific activity is thought to be due to the differential expression of co-activators and co-repressors in various cell types.
Furthermore, resistance to these therapies can develop through various mechanisms, including the activation of alternative signaling pathways such as the PI3K/AKT and MAPK pathways, which can lead to ligand-independent ER activation.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxytoremifene: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxytoremifene, a potent anti-cancer agent. Adherence to these procedures is critical to mitigate risks to personnel and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's specific protocols.[1] this compound, as an antineoplastic agent, is considered hazardous and requires careful handling to prevent exposure.[1][2]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Double chemotherapy gloves (nitrile)[2][3] |
| Eye Protection | Chemical safety goggles or a face shield |
| Body Protection | A solid-front, disposable gown |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage all contaminated materials as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials that have come into contact with this compound, including unused or expired drug, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.
-
Segregation at Source:
-
Dedicate a specific, clearly labeled, and leak-proof hazardous waste container for all this compound waste. These are often designated as "black RCRA containers" for bulk chemotherapy waste.
-
Do not mix this waste with other chemical or biological waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" and "Chemotherapeutic Waste"
-
The primary hazard warnings (e.g., "Toxic," "Mutagenic")
-
The accumulation start date
-
The name of the principal investigator or laboratory group
-
-
Waste Collection:
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and empty vials should be placed directly into the designated hazardous waste container.
-
Liquid Waste: Unused portions of this compound solutions must be collected in a sealed, leak-proof container and disposed of as hazardous chemical waste.
-
Sharps: Syringes containing any residual drug must be disposed of in a special "black Bulk waste container" and not in a standard red sharps container. Only completely empty syringes may be placed in a sharps container designated for chemotherapy waste.
-
-
Temporary Storage:
-
Securely seal the waste container when not in use and when it is three-quarters full.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Professional hazardous waste disposal services are required for the final treatment, which typically involves incineration.
-
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper segregation and disposal of waste generated from work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
